molecular formula C18H15FN6 B3725945 4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE

4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE

Cat. No.: B3725945
M. Wt: 334.3 g/mol
InChI Key: OSJNTIKTWWZWEU-UHFFFAOYSA-N
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Description

4-(5-Fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the indole moiety, followed by the construction of the triazine and benzimidazole rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-(5-Fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole moieties, such as 1H-indole-3-carbaldehyde.

    Triazine Derivatives: Compounds containing triazine rings, such as melamine.

    Benzimidazole Derivatives: Compounds with benzimidazole structures, such as albendazole.

Uniqueness

4-(5-Fluoro-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is unique due to its combination of indole, triazine, and benzimidazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

4-(5-fluoro-1-methylindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6/c1-24-9-12(11-8-10(19)6-7-14(11)24)16-22-17(20)23-18-21-13-4-2-3-5-15(13)25(16)18/h2-9,16H,1H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJNTIKTWWZWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C3N=C(NC4=NC5=CC=CC=C5N34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 3
Reactant of Route 3
4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE

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